molecular formula C30H18 B1614798 Tetrabenz(a,c,h,j)anthracene CAS No. 215-11-2

Tetrabenz(a,c,h,j)anthracene

Cat. No.: B1614798
CAS No.: 215-11-2
M. Wt: 378.5 g/mol
InChI Key: RQBFBRABPQPCHC-UHFFFAOYSA-N
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Description

Tetrabenz(a,c,h,j)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₈ It is composed of four benzene rings fused to an anthracene core, resulting in a highly conjugated system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabenz(a,c,h,j)anthracene typically involves the cyclization of suitable precursors under specific conditions. One common method is the Diels-Alder reaction, where a suitable diene and dienophile are reacted to form the this compound core. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions or other cyclization methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

Tetrabenz(a,c,h,j)anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its hydrogenated forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the this compound structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce nitro or halogenated derivatives .

Scientific Research Applications

Tetrabenz(a,c,h,j)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tetrabenz(a,c,h,j)anthracene exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through π-π stacking interactions and hydrogen bonding. These interactions can affect cellular processes and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings. It shares some structural similarities with tetrabenz(a,c,h,j)anthracene but lacks the additional benzene rings.

    Tetracene: Another polycyclic aromatic hydrocarbon with four fused benzene rings.

Uniqueness

This compound is unique due to its highly conjugated structure, which imparts distinct electronic and optical properties. These properties make it valuable for applications in materials science and biological research .

Properties

IUPAC Name

heptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1(18),2,4,6,8,10,12,14,16,19,21,23,25,27,29-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)28-18-30-26-16-8-4-12-22(26)21-11-3-7-15-25(21)29(30)17-27(23)28/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBFBRABPQPCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC5=C(C=C24)C6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175830
Record name Tetrabenz(a,c,h,j)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215-11-2
Record name Tetrabenz(a,c,h,j)anthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabenz(a,c,h,j)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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